molecular formula C15H17NO3 B11323724 7-methoxy-N-(propan-2-yl)-1-benzoxepine-4-carboxamide

7-methoxy-N-(propan-2-yl)-1-benzoxepine-4-carboxamide

Cat. No.: B11323724
M. Wt: 259.30 g/mol
InChI Key: CKIWGBLVWBRZGM-UHFFFAOYSA-N
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Description

7-methoxy-N-(propan-2-yl)-1-benzoxepine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxepine ring, which is a seven-membered ring containing oxygen and nitrogen atoms, along with a methoxy group and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(propan-2-yl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxepine ring. This can be achieved through a series of reactions, including nucleophilic substitution and cyclization.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions, often using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with isopropylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(propan-2-yl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-methoxy-N-(propan-2-yl)-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(propan-2-yl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-1-benzoxepine-4-carboxamide: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    N-(propan-2-yl)-1-benzoxepine-4-carboxamide: Lacks the methoxy group, which may influence its reactivity and interactions with molecular targets.

    1-benzoxepine-4-carboxamide: Lacks both the methoxy and isopropyl groups, resulting in different chemical and biological properties.

Uniqueness

7-methoxy-N-(propan-2-yl)-1-benzoxepine-4-carboxamide is unique due to the presence of both the methoxy and isopropyl groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

7-methoxy-N-propan-2-yl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C15H17NO3/c1-10(2)16-15(17)11-6-7-19-14-5-4-13(18-3)9-12(14)8-11/h4-10H,1-3H3,(H,16,17)

InChI Key

CKIWGBLVWBRZGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC=C1

Origin of Product

United States

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